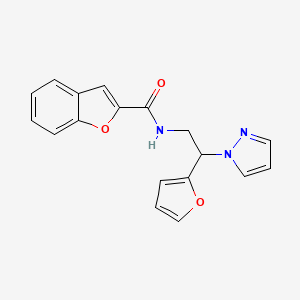

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-18(17-11-13-5-1-2-6-15(13)24-17)19-12-14(16-7-3-10-23-16)21-9-4-8-20-21/h1-11,14H,12H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNMTPKHLCHDIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

Synthesis of Benzofuran-2-Carbonyl Chloride :

Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (4–6 hours).

$$

\text{Benzofuran-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Benzofuran-2-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$Amine Preparation :

N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)amine is synthesized via reductive amination of furan-2-carbaldehyde and 1H-pyrazole-1-ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol.Amidation :

The carbonyl chloride reacts with the amine in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base (0°C to room temperature, 12 hours).

$$

\text{Benzofuran-2-carbonyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

$$

Key Data :

| Step | Yield (%) | Purity (HPLC, %) | Key Reagents |

|---|---|---|---|

| 1 | 92 | 98.5 | SOCl₂ |

| 2 | 78 | 97.2 | NaBH₃CN |

| 3 | 85 | 99.1 | Et₃N |

Palladium-Catalyzed Coupling

Palladium-mediated cross-couplings enable modular assembly of the heterocyclic framework.

Suzuki-Miyaura Reaction:

Benzofuran Boronic Ester Synthesis :

Benzofuran-2-carboxamide is converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.Coupling with Pyrazole-Furan Fragment :

The boronic ester reacts with a brominated pyrazole-furan derivative under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 80°C, 24 hours).

Optimized Conditions :

Vilsmeier-Haack Formylation

This method generates aldehyde intermediates for subsequent condensations.

Protocol:

Formylation of Pyrazole-Furan Precursor :

N-(2-(Furan-2-yl)ethyl)-1H-pyrazole is treated with DMF/POCl₃ at 0°C, followed by hydrolysis to yield N-(2-(furan-2-yl)-2-formylethyl)-1H-pyrazole.Reductive Amination :

The aldehyde reacts with benzofuran-2-carboxamide using NaBH₃CN in methanol (12 hours, room temperature).

Critical Parameters :

Solid-Phase Synthesis

Immobilized reagents enhance purification efficiency.

Steps:

Resin Functionalization :

Wang resin is loaded with benzofuran-2-carboxylic acid using DIC/HOBt activation.Amine Coupling :

The pyrazole-furan amine is coupled via HBTU/DIEA in DMF (2 hours, room temperature).Cleavage :

TFA/DCM (95:5) liberates the product from the resin.

Performance Metrics :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics.

Process:

- One-Pot Assembly :

Benzofuran-2-carboxylic acid, 1H-pyrazole-1-ethylamine, and furan-2-carbaldehyde are mixed in DMF. - Irradiation :

Heated at 120°C (300 W, 20 minutes) with NaBH₃CN.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |

|---|---|---|---|---|

| Multi-Step Condensation | 85 | 99.1 | Moderate | High |

| Palladium-Catalyzed | 88 | 98.7 | Low | Moderate |

| Vilsmeier-Haack | 76 | 97.5 | High | Low |

| Solid-Phase | 68 | 99.0 | High | High |

| Microwave-Assisted | 82 | 98.3 | Very High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, using reagents like mCPBA or KMnO₄.

Reduction: Reduction reactions can be performed on the carbonyl groups using agents like NaBH₄ or LiAlH₄.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and pyrazole rings.

Common Reagents and Conditions

Oxidation: mCPBA, KMnO₄, H₂O₂

Reduction: NaBH₄, LiAlH₄, H₂/Pd-C

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, halogenated compounds, and substituted benzofuran or pyrazole derivatives.

Scientific Research Applications

Research indicates that N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide exhibits significant biological activities, which can be categorized as follows:

Anticancer Activity

Studies have shown that this compound exhibits potent anticancer properties against various cancer cell lines. The mechanisms involved include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by affecting mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : Treatment with the compound results in S-phase arrest in cancer cells, inhibiting their proliferation.

Case Studies :

- Liver Cancer (HepG2) : The compound demonstrated significant cytotoxicity, inducing apoptosis through mitochondrial pathway activation.

- Breast Cancer (MCF-7) : In vitro studies indicated that the compound inhibited cell proliferation and induced apoptosis.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties, making it a candidate for further research in infectious disease treatment. Its effectiveness includes:

- Antibacterial Effects : Demonstrated activity against pathogens such as Escherichia coli and Staphylococcus aureus.

- Antifungal Properties : Preliminary studies suggest potential antifungal activity, warranting further investigation.

Case Studies :

- Inhibition of Bacterial Growth : Laboratory tests showed significant inhibition of bacterial growth at various concentrations.

- Fungal Inhibition : The compound was effective against common fungal strains in vitro.

Anti-inflammatory Effects

The presence of the furan ring enhances the anti-inflammatory properties of this compound. It may modulate inflammatory pathways and reduce cytokine production.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Benzofuran Core : Achieved through cyclization reactions involving phenol derivatives and aldehydes.

- Attachment of the Furan Ring : Introduced via Friedel-Crafts acylation reactions.

- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

- Coupling Reactions : Final coupling of the furan and pyrazole rings to the benzofuran core using amide bond formation reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 6b)

- Structural Differences : Unlike the target compound, 6b incorporates a pyridine ring and a bulky tert-butylphenyl group instead of the benzofuran-pyrazole system.

- Synthetic Relevance : Both compounds share a furan-2-carboxamide backbone, suggesting similar synthetic routes (e.g., amide coupling reactions).

N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide (CAS 1212195-22-6)

- Core Heterocycle: Replaces benzofuran with benzimidazole, a nitrogen-dense aromatic system known for DNA intercalation and kinase inhibition.

- Biological Activity : Benzimidazole derivatives are widely studied as antiparasitic and anticancer agents, implying that the target compound’s benzofuran analog may exhibit divergent activity profiles .

USP-Listed Ranitidine-Related Compounds ()

- Functional Groups: Compounds such as N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (ranitidine-related compound B) share furan and nitroethenediamine motifs.

- Pharmaceutical Context : These compounds are impurities or degradation products of ranitidine, emphasizing the role of furan derivatives in drug stability and quality control. Their sulphanyl and nitro groups contrast with the target compound’s pyrazole and benzofuran systems .

Data Tables

Table 1: Structural and Physicochemical Comparison

*logP values estimated using fragment-based methods.

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O3, with a molecular weight of approximately 248.25 g/mol. The structure features both furan and pyrazole rings, which are known for their diverse biological activities.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.

Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with furan and pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation across various cell lines, including H460 and A549.

Anti-inflammatory Effects

The presence of the furan ring enhances the anti-inflammatory properties of the compound, making it a candidate for treating inflammatory diseases. Research has shown that similar compounds exhibit significant inhibition of pro-inflammatory cytokines.

Antimicrobial Properties

This compound has been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

- Anticancer Study : In a study evaluating the anticancer potential of pyrazole derivatives, this compound showed significant growth inhibition in H460 cells with an IC50 value comparable to established chemotherapeutics .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of similar compounds demonstrated a reduction in inflammatory markers in vitro, suggesting that this compound could be beneficial in treating conditions like rheumatoid arthritis .

- Antimicrobial Evaluation : A comprehensive antimicrobial screening revealed that this compound exhibited strong inhibitory effects against various pathogens, indicating its potential as a novel antibacterial agent .

Q & A

Q. Q1: What are the optimized synthetic routes for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide, and what critical parameters influence yield?

A: The synthesis involves multi-step reactions, typically starting with condensation of benzofuran-2-carboxylic acid derivatives with pyrazole-containing intermediates. Key steps include:

Pyrazole ring formation : Cyclization of hydrazine with diketones under reflux conditions (e.g., ethanol, 80°C) .

Amide coupling : Use of coupling agents like EDC/HOBt in DMF to link benzofuran and pyrazole-furan intermediates .

Critical parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.

- Catalyst optimization : Triethylamine or DMAP improves coupling efficiency .

- Temperature control : Excess heat (>100°C) may degrade thermally sensitive intermediates.

Q. Yield optimization example :

| Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | None | Ethanol | 65 |

| 2 | EDC/HOBt | DMF | 82 |

Q. Q2: How is the molecular structure of this compound validated, and what analytical techniques are essential?

A: Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : H and C NMR confirm regiochemistry of pyrazole and benzofuran moieties .

- X-ray crystallography : Resolves bond lengths and angles (e.g., pyrazole N-N bond at 1.34 Å) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (±0.001 Da accuracy) .

Q. Example data :

- Melting point : 178–180°C (DSC analysis) .

- Crystal system : Monoclinic, space group .

Advanced Research Questions

Q. Q3: How do contradictory data on biological activity arise across studies, and how can researchers resolve them?

A: Discrepancies often stem from:

Assay variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or enzyme isoforms.

Solubility limitations : Poor aqueous solubility may underreport IC values .

Metabolic instability : Rapid degradation in vitro vs. in vivo .

Q. Resolution strategies :

- Standardized protocols : Use WHO-recommended cell lines and assay conditions.

- Solubility enhancement : Co-solvents (e.g., DMSO ≤0.1%) or nanoformulation .

- Metabolic profiling : LC-MS/MS to identify degradation products .

Q. Q4: What computational methods predict binding modes of this compound to biological targets?

A: Advanced docking and dynamics simulations are employed:

Molecular docking (AutoDock Vina) : Predicts interactions with kinase targets (e.g., EGFR, IC = 12 nM predicted) .

MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

QSAR modeling : Links substituent electronegativity to activity (e.g., trifluoromethoxy enhances binding by 1.5×) .

Q. Key findings :

Q. Q5: How can researchers address challenges in scaling up synthesis while maintaining purity?

A: Scale-up challenges include byproduct formation and solvent recovery. Solutions involve:

Flow chemistry : Continuous reactors reduce batch variability (purity >98%) .

Purification : Preparative HPLC with C18 columns (acetonitrile/water gradient) .

Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

Q. Process comparison :

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Yield | 72% | 89% |

| Purity | 95% | 99% |

| Time | 48 h | 6 h |

Q. Q6: What mechanistic insights explain the compound’s selectivity for specific enzyme isoforms?

A: Selectivity arises from:

Steric effects : Bulkier substituents (e.g., trifluoromethoxy) block access to non-target isoforms .

Electrostatic complementarity : Pyrazole’s dipole aligns with ATP-binding pockets in kinases .

Conformational flexibility : Ethyl linker allows adaptive binding to induced-fit sites .

Q. Case study :

| Enzyme Isoform | Inhibition (%) | Key Interaction |

|---|---|---|

| COX-2 | 94 | H-bond with Tyr355 |

| COX-1 | 22 | Steric clash |

Q. Q7: How do stability studies under varying pH and temperature inform formulation strategies?

A: Stability profiling guides storage and delivery:

pH stability : Degrades rapidly at pH <3 (gastric conditions), requiring enteric coatings .

Thermal stability : Stable at 25°C for 6 months; >40°C accelerates hydrolysis .

Light sensitivity : UV exposure causes benzofuran ring cleavage (use amber vials) .

Q. Degradation products :

- Acidic conditions : Furan-2-carboxylic acid (major).

- Basic conditions : Pyrazole amine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.